molecular formula C20H20N4O B14955032 2-(4-Tert-butylphenyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-Tert-butylphenyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B14955032
M. Wt: 332.4 g/mol
InChI Key: SYEZDYUELVTJSF-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the pyridin-4-yl group: This step involves a nucleophilic substitution reaction where the pyridin-4-yl group is introduced to the oxazole ring.

    Attachment of the tert-butylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the tert-butylphenyl group is attached to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or marker in biological studies to investigate cellular processes or to track the distribution of molecules within cells.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenyl)-4-(1H-pyrrol-1-yl)quinoline
  • 2-{1-[2-({6-[4-(tert-butyl)phenoxy]-3-pyridinyl}amino)-2-oxoethyl]cyclopentyl}acetic acid

Uniqueness

2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring with both a pyridinyl and a tert-butylphenyl group. This unique structure provides distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-(pyridin-4-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H20N4O/c1-20(2,3)16-6-4-15(5-7-16)18-24-17(12-21)19(25-18)23-13-14-8-10-22-11-9-14/h4-11,23H,13H2,1-3H3

InChI Key

SYEZDYUELVTJSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=NC=C3)C#N

Origin of Product

United States

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